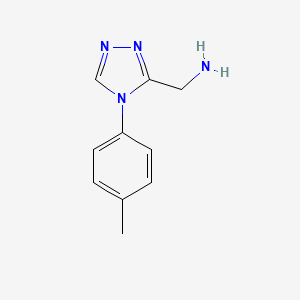

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine

Beschreibung

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound featuring a 1,2,4-triazole core substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a methanamine (-CH₂NH₂) moiety. This structure combines aromatic and amine functionalities, making it a versatile scaffold for pharmaceutical and materials science applications.

Eigenschaften

Molekularformel |

C10H12N4 |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine |

InChI |

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11/h2-5,7H,6,11H2,1H3 |

InChI-Schlüssel |

WWIFSEWRLZZMJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=NN=C2CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylhydrazine with formamide can yield the triazole ring, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the p-tolyl moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Properties

The compound has also shown promise in anticancer research. It is being investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that it may target specific receptors involved in tumor growth.

Agricultural Applications

Fungicides

Due to its triazole structure, (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is explored as a potential fungicide. Triazole derivatives are known for their ability to inhibit ergosterol synthesis in fungal cells, making this compound a candidate for developing new agricultural fungicides that can combat plant diseases effectively.

Material Science

Polymer Synthesis

The compound is being evaluated for its role in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall durability.

Data Tables

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists demonstrated that formulations containing (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine significantly reduced fungal infections in crops compared to untreated controls. The compound's effectiveness was attributed to its ability to disrupt fungal cell membrane integrity.

Wirkmechanismus

The mechanism of action of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The 1,2,4-triazole core is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of key analogues:

Physicochemical Properties

Biologische Aktivität

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure featuring a p-tolyl group attached to a triazole moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H12N4

- Molecular Weight : 200.23 g/mol

- CAS Number : 52416431

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine.

In Vitro Studies

- Antibacterial Activity : The compound has been evaluated against various bacterial strains, including those from the ESKAPE panel known for their antibiotic resistance. Preliminary results suggest that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while showing variable efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

-

Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens were determined in various studies:

- Staphylococcus aureus: 32 µg/mL

- Enterococcus faecium: 16 µg/mL

- Escherichia coli: 64 µg/mL

- Pseudomonas aeruginosa: 128 µg/mL

Cytotoxicity Studies

The cytotoxic effects of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine have also been investigated in various cancer cell lines.

Case Study: Cancer Cell Lines

A study assessed the cytotoxicity of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

- HeLa Cells : IC50 = 25 µg/mL

- MCF-7 Cells : IC50 = 30 µg/mL

These values suggest that the compound may possess selective cytotoxic properties that could be exploited in cancer therapy .

The mechanism by which (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in interacting with biological targets such as enzymes involved in nucleic acid synthesis or cell wall formation in bacteria.

Future Directions and Therapeutic Potential

Given its antibacterial and anticancer properties, further research is warranted to explore:

- Combination Therapies : Investigating the synergistic effects when combined with existing antibiotics or chemotherapeutic agents.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.